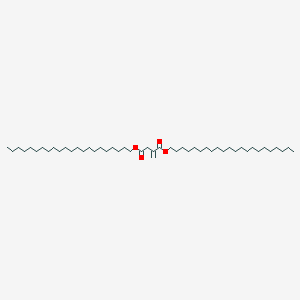

Behenyl itaconate

Description

Significance of Bio-Based Monomers in Sustainable Polymer Science

The increasing global focus on sustainability has propelled the search for alternatives to petroleum-based raw materials in the chemical industry. Bio-based monomers, derived from renewable resources like biomass, are at the forefront of this transition, offering a path to reduce the environmental impact associated with traditional plastics. nih.govuni-freiburg.de These monomers contribute to a more circular economy by utilizing renewable feedstocks and often exhibiting biodegradability, thus addressing the challenges of plastic pollution and reliance on finite fossil fuels. nih.govrsc.org The development of bio-based polymers is not only an environmental imperative but also a field of intense scientific and industrial research, aiming to create materials with novel or improved functionalities. uni-freiburg.de

The use of biomass as a source for chemical production is a cornerstone of green chemistry. rsc.org Through processes like fermentation, platform chemicals can be produced that serve as building blocks for a wide array of polymers. uni-freiburg.de This approach lessens the carbon footprint of the resulting materials and opens up new possibilities for polymer design and application. rsc.org The scientific community is actively exploring various bio-based monomers to create a diverse portfolio of sustainable polymers that can compete with and even surpass the performance of their petrochemical counterparts in various applications.

Overview of Itaconic Acid Derivatives as Polymer Building Blocks

Among the array of bio-based platform chemicals, itaconic acid has been identified by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass. researchgate.net It is an unsaturated dicarboxylic acid produced through the fermentation of carbohydrates by fungi such as Aspergillus terreus. researchgate.net The unique molecular structure of itaconic acid, featuring two carboxylic acid groups and a vinylidene group, makes it an exceptionally versatile monomer for polymer synthesis. mdpi.comresearchgate.net This structure allows for multiple polymerization pathways, including radical polymerization via the double bond and polycondensation or polyesterification through the carboxylic acid functionalities. researchgate.netmdpi.comresearchgate.net

The derivatives of itaconic acid, particularly itaconate esters, are of significant interest in polymer chemistry. By esterifying the carboxylic acid groups with various alcohols, a wide range of monomers with tailored properties can be synthesized. researchgate.netsemanticscholar.org These itaconate esters can then be polymerized to create polymers with diverse characteristics, suitable for applications such as adhesives, coatings, and resins. semanticscholar.orgnih.gov The ability to modify the ester group provides a powerful tool for controlling properties like glass transition temperature, hydrophobicity, and crystallinity in the final polymer. researchgate.net

Academic Research Focus on Behenyl Itaconate and Long-Chain Itaconate Esters

Recent academic research in the field of itaconate-based polymers has shown a growing interest in long-chain itaconate esters, such as this compound. These monomers, where the carboxylic acid groups of itaconic acid are esterified with long-chain alcohols like behenyl alcohol (a C22 alcohol), lead to the formation of comb-like polymers. researchgate.net In these polymers, the long alkyl side chains can self-assemble and crystallize, imparting unique thermal and structural properties to the material. researchgate.netmdpi.com

Studies on a series of poly(di-n-alkyl itaconates) with alkyl chain lengths up to 22 carbons have demonstrated that when the side chains are long enough (n > 12), they crystallize in hexagonal lattices. researchgate.net This side-chain crystallization introduces a semi-crystalline nature to the otherwise amorphous polymer backbone, which can significantly influence the material's mechanical and thermomechanical behavior. mdpi.com For instance, the melting of these crystalline side chains results in a transition from a rigid to a more flexible state, a property that is being explored for applications like thermosensitive adhesives and films with tunable transparency. mdpi.com Research into polymers like poly(dodecyl itaconate) has also highlighted their potential in biomedical applications, such as in the formulation of microparticles for controlled drug delivery. nih.govnih.gov The academic focus on this compound and other long-chain itaconate esters is driven by the potential to create novel, bio-based functional materials with tunable properties governed by the length and crystallinity of their alkyl side chains. researchgate.netresearchgate.net

Properties

Molecular Formula |

C49H94O4 |

|---|---|

Molecular Weight |

747.3 g/mol |

IUPAC Name |

didocosyl 2-methylidenebutanedioate |

InChI |

InChI=1S/C49H94O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-52-48(50)46-47(3)49(51)53-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h3-46H2,1-2H3 |

InChI Key |

GXSMMTZNCQUMPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Behenyl Itaconate and Analogous Itaconate Esters

Esterification Reactions for Long-Chain Alkyl Itaconates

Esterification is a well-established method for producing itaconate esters. The reaction involves the condensation of a carboxylic acid and an alcohol, which for behenyl itaconate, are itaconic acid and behenyl alcohol, respectively. This reaction is reversible and often requires a catalyst to achieve reasonable reaction rates and yields.

Chemical Synthesis Approaches for Itaconate Esters

The direct esterification of itaconic acid with long-chain alcohols is a common chemical synthesis route. This method typically involves heating the reactants in the presence of an acid catalyst. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed, often through azeotropic distillation.

A general procedure for the synthesis of long-chain dialkyl itaconates involves dissolving itaconic acid in an excess of the respective alcohol. An acid catalyst is then added, and the mixture is refluxed for several hours. After the reaction is complete, the excess alcohol is removed, and the crude product is purified.

For analogous long-chain itaconates, such as poly(dodecyl itaconate), a one-pot, two-stage melt condensation technique has been employed. This involves reacting dimethyl itaconate with a long-chain diol in the presence of a catalyst and a radical polymerization inhibitor at elevated temperatures, first under a nitrogen atmosphere and then under vacuum. nih.gov

Catalytic Systems in Itaconate Esterification Reactions

Various catalytic systems are utilized to enhance the rate of itaconate esterification. These can be classified as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA) are frequently used homogeneous catalysts. taylorandfrancis.com These catalysts are effective in protonating the carbonyl oxygen of the itaconic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. taylorandfrancis.com For instance, the esterification of carboxylic acids with alcohols has been successfully carried out using a catalytic amount of p-TSA. researchgate.net

Heterogeneous Catalysts: To overcome the challenges associated with the separation and recovery of homogeneous catalysts, solid acid catalysts have been investigated. These include sulfated zirconia and hierarchical zeolites. researchgate.netresearchgate.net These catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry.

Enzymatic Catalysts: Lipases, particularly from Candida antarctica (Novozym 435), have been effectively used for the synthesis of various esters, including those with long fatty acid chains. nih.govnih.gov Enzymatic catalysis offers high selectivity and operates under milder reaction conditions, which can help to avoid side reactions. nih.gov

Table 1: Comparison of Catalytic Systems for the Synthesis of Long-Chain Itaconate Esters

| Catalyst Type | Specific Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid | High catalytic activity, readily available. taylorandfrancis.comresearchgate.net | Difficult to separate from the product, can cause corrosion. ajgreenchem.com |

| Sulfuric acid | Strong acid, effective for esterification. google.com | Corrosive, generates acidic waste. researchgate.net | |

| Heterogeneous Acid | Sulfated Zirconia | Reusable, easy to separate. researchgate.net | May have lower activity than homogeneous catalysts. |

| Hierarchical Zeolites | High surface area, shape selectivity. researchgate.net | Can be more expensive to prepare. | |

| Enzymatic | Candida antarctica lipase (B570770) B | High selectivity, mild reaction conditions, biodegradable. nih.govnih.gov | Higher cost, potential for enzyme denaturation. |

Solvent-Free Synthetic Processes for Itaconate Esters

Solvent-free synthesis, also known as melt condensation or bulk polymerization, is a key aspect of green chemistry as it eliminates the use of potentially hazardous and volatile organic solvents. resolvemass.ca In the context of this compound synthesis, this would involve heating a mixture of itaconic acid and behenyl alcohol with a suitable catalyst.

For the synthesis of related polyesters, solventless thermal polycondensation has been successfully applied. For example, a poly(ester amide) based on itaconic acid was synthesized by stirring the reactants at 150°C under a nitrogen flux, followed by the application of a vacuum to remove the condensation product. nih.govacs.org This approach is particularly relevant for the synthesis of high molecular weight esters and polyesters.

The synthesis of poly(1,4-butanediol itaconate) has also been optimized under solvent-free conditions using zinc acetate (B1210297) as a catalyst, highlighting the feasibility of this approach for itaconate-based polymers. nih.gov

Green Chemistry Principles in Itaconate Ester Synthesis

The application of green chemistry principles is crucial for developing sustainable methods for the synthesis of this compound and its analogs. polymerexpert.fr These principles aim to reduce the environmental impact of chemical processes. resolvemass.ca

Key green chemistry principles relevant to itaconate ester synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste. Solvent-free synthesis and the use of heterogeneous catalysts that can be easily recovered and reused contribute to this principle. resolvemass.ca

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Esterification reactions, where the main byproduct is water, generally have a high atom economy.

Use of Safer Solvents and Auxiliaries: Eliminating the use of hazardous solvents is a primary goal. Solvent-free melt condensation and the use of water as a solvent in certain enzymatic reactions are examples of this principle in action. nih.govresolvemass.ca

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Enzymatic reactions often proceed under mild conditions, reducing energy consumption compared to high-temperature chemical methods. acs.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy use. resolvemass.ca

Use of Renewable Feedstocks: Itaconic acid is a bio-based platform chemical produced from the fermentation of carbohydrates, making it a renewable starting material. frontiersin.org Behenyl alcohol can also be derived from natural sources.

Catalysis: The use of catalytic amounts of substances is superior to stoichiometric reagents. Both chemical and enzymatic catalysts are employed in itaconate ester synthesis to improve reaction efficiency. acs.orgresearchgate.net

The synthesis of poly(octamethylene itaconate-co-succinate) without the use of toxic inhibitors is an example of applying green chemistry principles to produce biocompatible polymers. nih.gov

Polymerization Kinetics and Mechanisms of Itaconate Esters

Free Radical Polymerization of Itaconate Esters

Free radical polymerization (FRP) is a widely used method for polymerizing itaconate esters. However, itaconic acid and its derivatives are known for their relatively low reactivity in FRP compared to (meth)acrylic acid, often leading to slower reactions, lower conversions, and lower molecular weights. fishersci.caguidetopharmacology.org

The propagation rate coefficient () is a critical kinetic parameter that dictates the speed of the chain-growth reaction and its sensitivity to changes in reaction conditions. For itaconate esters, values are significantly lower than those of common monomers like styrene (B11656) or methacrylates. wikidata.orgfishersci.campg.de This lower reactivity necessitates the use of moderately large quantities of initiators (e.g., ~10 mol% relative to the monomer) and often leads to longer reaction times (e.g., 12-48 hours for itaconic acid). fishersci.ca

Research indicates a "family behavior" among itaconate monomers where the propagation rate coefficient () tends to decrease as the size of the ester groups increases. uni.lu For instance, diethyl itaconate (DEI) and di-n-propyl itaconate (DnPI) exhibit similar Arrhenius parameters for propagation, with activation energies () around 17.5 kJ·mol⁻¹ and pre-exponential factors () around 1.0–1.1 L·mol⁻¹·s⁻¹. mpg.de This trend suggests that Behenyl itaconate, with its exceptionally long C22 behenyl chain, would likely exhibit a very low value due to the pronounced steric and potential pre-structuring effects of such a bulky substituent.

The following table illustrates the trend of propagation rate coefficients for various itaconate esters:

| Monomer Type | Temperature (°C) | Propagation Rate Coefficient () (L·mol⁻¹·s⁻¹) | Reference |

| Di-n-butyl itaconate (DBI) | 110 | ~40 | wikidata.org |

| Diethyl itaconate (DEI) | 20-70 | , (extrapolated) | mpg.de |

| Di-n-propyl itaconate (DnPI) | 30-70 | , (extrapolated) | mpg.de |

Note: The values for DEI and DnPI are derived from Arrhenius parameters, indicating a general trend rather than specific values at a single temperature.

Steric hindrance plays a crucial role in the polymerization of itaconate esters. The presence of two bulky groups (the ester functionalities) around the vinyl double bond significantly hinders both the propagation and termination steps of the radical polymerization. fishersci.cafishersci.ca This steric impediment contributes to the observed lower propagation rates and can also influence the polymer's microstructure, including its tacticity. For example, in the FRP of di-n-butyl itaconate (DBI), the tacticity of poly(DBI) can be shifted from syndiotactic to predominantly isotactic by adjusting the reaction temperature. massbank.eu

For this compound, the very long behenyl chain would introduce substantial steric bulk. This increased steric hindrance is expected to further decrease the propagation rate and potentially suppress chain transfer to monomer due to the difficulty of radical approach to the monomer unit. fishersci.ca The bulky nature of the substituents may also lead to a preference for certain monomer alignments during propagation, potentially resulting in a "zig-zag" motif rather than a stacked arrangement, which increases the distance between olefinic bonds and further decreases propagation rates. uni.lu

Chain transfer reactions are prevalent in the free radical polymerization of itaconate esters and significantly impact the final polymer's molecular weight and conversion. These reactions often lead to shorter polymer chain lengths. wikipedia.orgfishersci.ca A primary reason for this is the allylic stabilization of itaconic acid radicals, which can lead to degradative chain transfer. fishersci.cawikidata.org

In the case of dialkyl itaconates, chain transfer can occur when the propagating radical abstracts a hydrogen atom from a monomer unit, resulting in an end-saturated polymer chain and a new monomeric radical. wikidata.org Intramolecular chain transfer reactions are particularly favored at higher temperatures (e.g., above 60 °C for DBI), which can negatively affect the polymerization process and polymer characteristics. wikidata.orgmassbank.eu The presence of oligomers and various end-groups (e.g., sulfate, hydroxyl, lactone terminal groups) in poly(itaconic acid) suggests the occurrence of disproportionation, combination, and transfer processes. fishersci.ca For this compound, given its long alkyl chain, chain transfer to the monomer or solvent could be a significant factor, potentially limiting the achievable molecular weights and requiring careful optimization of reaction conditions to mitigate these effects.

Controlled Radical Polymerization of Itaconate Esters

Controlled radical polymerization (CRP), also known as reversible deactivation radical polymerization (RDRP), offers improved control over molecular weight, molecular weight distribution, and polymer architecture compared to conventional FRP. Techniques such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been explored for itaconate esters to overcome the limitations of FRP. wikidata.orgmassbank.eu

NMP is a CRP technique that utilizes stable nitroxide radicals to reversibly trap propagating radicals, thereby controlling the polymerization process and preventing irreversible termination. While NMP has shown success in controlling the polymerization of various monomers, its application to itaconate esters, particularly for homopolymerization, has faced challenges. For instance, homopolymerization of di-n-butyl itaconate (DBI) via NMP was not possible due to the formation of a stable adduct. fishersci.cawikidata.org

However, NMP has proven effective in the copolymerization of itaconate esters with other monomers, such as styrene. DBI/styrene copolymerizations using NMP largely obeyed first-order kinetics for certain initial DBI compositions (10% to 80%) and reaction temperatures (70–110 °C). fishersci.cawikidata.org Despite this, deviations from theoretical molecular weights and significant chain transfer reactions were observed, especially at higher temperatures, indicating the inherent challenges posed by the reactivity of itaconate esters even under controlled conditions. wikidata.org For this compound, similar challenges might be expected for homopolymerization via NMP, but copolymerization with suitable comonomers could potentially yield controlled polymer structures.

RAFT polymerization is another powerful CRP technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. It involves the use of a chain transfer agent (CTA) that reversibly transfers the radical activity, enabling living polymerization characteristics.

RAFT polymerization has been successfully applied to various itaconic acid derivatives, including itaconic acid esters like di-n-butyl itaconate (DBI) and bis(2-ethylhexyl) itaconate. These studies have demonstrated that RAFT can afford well-defined polymers where the number-average molecular weights increase with monomer conversion, while maintaining relatively narrow molecular weight distributions. Although RAFT polymerization of itaconate esters can achieve high conversions (up to 99%) and molar masses, the reaction times can be considerably long (e.g., 150 hours for 50% conversion of poly(DBI) at 20 °C, or 160 hours for high conversions), which might be energy-intensive. wikidata.org

Despite the long reaction times, RAFT polymerization provides a pathway to overcome the limitations of FRP for itaconate esters, including those with long alkyl chains like this compound. The ability to control the polymerization process through RAFT makes it a valuable tool for synthesizing advanced polymeric materials from these bio-based monomers, enabling the design of block copolymers and other complex architectures.

Atom Transfer Radical Polymerization (ATRP) of Itaconate Esters

The homopolymerization of itaconate esters, including long-chain variants like this compound, is often characterized by low propagation rates and the occurrence of depropagation, which can limit monomer conversion and the attainment of high molecular weights nih.govmassbank.eu. These inherent challenges make conventional free radical polymerization (FRP) less efficient for producing well-defined polyitaconates.

To overcome these limitations, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have been explored for itaconate esters. ATRP offers a pathway to achieve better control over molecular weight and polydispersity (Đ) of the resulting polymers nih.gov. Through optimized reaction conditions, ATRP can lead to linear relationships between the number-average molecular weight (Mn) and monomer conversion, yielding homopolymers with high molar masses and reasonably narrow polydispersity indices nih.gov.

While specific detailed studies on the ATRP of this compound are less commonly reported in public literature, the successful application of ATRP to other dialkyl itaconates, such as di-n-butyl itaconate (DBI), indicates the feasibility and potential for this compound wikipedia.org. The principles governing the controlled polymerization of shorter-chain dialkyl itaconates via ATRP are expected to extend to longer-chain analogues, allowing for the synthesis of well-defined this compound homopolymers or segments within copolymers.

Copolymerization Studies Involving Long-Chain Itaconate Esters

Copolymerization is a critical strategy for expanding the property profiles of itaconate esters, enabling the creation of materials with tailored characteristics that cannot be achieved through homopolymerization alone massbank.euwikipedia.orgnih.gov. Long-chain itaconate esters, such as this compound, are particularly valuable in copolymer systems as they can impart specific attributes like lower glass transition temperatures (Tg) and elastomeric properties due to the plasticizing effect of their long alkyl side chains wikipedia.orgfishersci.dk.

Determination of Reactivity Ratios in Itaconate Copolymerization Systems

The determination of reactivity ratios is fundamental in copolymerization, as these values are essential for predicting and controlling the composition of the resulting copolymer as a function of the monomer feed composition ewg.org. For long-chain itaconate esters, copolymerization studies have been conducted with various comonomers, primarily focusing on vinyl monomers.

Research involving di-n-alkyl itaconates (DI-n) and methyl n-alkyl itaconates (MeI-n) with varying alkyl side chain lengths (n = 12, 14, 16, 18, and 22) in copolymerization with styrene (S) has provided valuable insights into their reactivity. These studies often employ methods like the Fineman-Ross and Kelen-Tüdös equations, with copolymer composition determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy fishersci.dknist.govspectrumchemical.com.

The reactivity ratios indicate the relative preference of a propagating chain end for adding a specific monomer. For di-n-alkyl itaconates (DI-n) copolymerized with styrene, the reactivity ratios (r₁ for itaconate, r₂ for styrene) show a dependence on the alkyl chain length. For shorter long-chain DI-n (n = 12, 14, 16), r₁ values ranged from 0.22 to 0.28, while r₂ for styrene was between 0.19 and 0.39 wikipedia.orgfishersci.dk. For longer chains (n = 18, 22), r₁ increased to 0.42-0.50, and r₂ for styrene was in the range of 0.37-0.47 wikipedia.orgfishersci.dk. This suggests a slight increase in the incorporation of longer-chain itaconates into the copolymer as the chain length increases.

In the case of methyl n-alkyl itaconates (MeI-n) with styrene, the itaconate reactivity ratio (r₁) was found to be between 0.01 and 0.41, while the styrene reactivity ratio (r₂) ranged from 0.44 to 0.97 fishersci.dkspectrumchemical.com. These values indicate that styrene tends to incorporate more readily into the copolymer chain compared to the methyl n-alkyl itaconates.

For the well-studied system of di-n-butyl itaconate (DBI) with styrene, reactivity ratios by conventional radical polymerization at 60 °C in benzene (B151609) were reported as r(DBI) = 0.38 ± 0.02 and r(S) = 0.40 ± 0.05 wikipedia.org. Furthermore, in copolymerizations of dibutyl itaconate (DBI) and dicyclohexyl itaconate (DCHI) with butyl acrylate (B77674) (BA), common reactivity ratios were determined as r(Itaconate) = 1.26 and r(BA) = 0.50, indicating a preferential incorporation of the itaconate monomers in these systems massbank.euewg.org.

Table 1: Representative Reactivity Ratios for Long-Chain Itaconate Copolymerization Systems

| Itaconate Monomer (M₁) | Comonomer (M₂) | r₁ (Itaconate) | r₂ (Comonomer) | Polymerization Type & Conditions | Reference |

| Di-n-alkyl itaconate (n=12, 14, 16) | Styrene | 0.22 - 0.28 | 0.19 - 0.39 | Conventional Radical, 60°C, Bulk | wikipedia.orgfishersci.dk |

| Di-n-alkyl itaconate (n=18, 22) | Styrene | 0.42 - 0.50 | 0.37 - 0.47 | Conventional Radical, 60°C, Bulk | wikipedia.orgfishersci.dk |

| Methyl n-alkyl itaconate | Styrene | 0.01 - 0.41 | 0.44 - 0.97 | Conventional Radical, 60°C, Bulk | fishersci.dkspectrumchemical.com |

| Di-n-butyl itaconate (DBI) | Styrene | 0.38 ± 0.02 | 0.40 ± 0.05 | Conventional Radical, 60°C, Benzene | wikipedia.org |

| Dibutyl itaconate (DBI) / Dicyclohexyl itaconate (DCHI) | Butyl Acrylate (BA) | 1.26 | 0.50 | Radical, High Conversion, 80°C | massbank.euewg.org |

Architectural Control in Itaconate Ester Copolymer Synthesis

The ability to control polymer architecture is paramount for tailoring material properties. Controlled radical polymerization (CRP) techniques, including ATRP and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are instrumental in achieving such architectural control in itaconate ester copolymer synthesis nih.govwikipedia.orgnih.gov. These methods allow for the synthesis of well-defined copolymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures, such as block copolymers.

While some itaconate systems polymerized via CRP might exhibit a mixture of conventional and controlled polymerization characteristics due to inherent challenges like chain transfer reactions, significant progress has been made wikipedia.org. For instance, RAFT polymerization has been successfully utilized to synthesize block copolymers incorporating itaconic acid derivatives. An example includes the creation of triblock copolymers with soft poly(itaconate) segments and hard poly(itaconimide) segments, demonstrating the capacity for microphase separation and the potential for these materials as bio-based acrylic thermoplastic elastomers nih.gov. This level of control enables the design of materials with specific mechanical, thermal, and rheological properties by precisely arranging the different monomer units within the polymer chain.

Specific Comonomer Combinations with Long-Chain Alkyl Itaconates

Long-chain alkyl itaconates, including this compound, are frequently copolymerized with various vinyl monomers to impart specific properties. The choice of comonomer significantly influences the polymerization kinetics, copolymer composition, and ultimate material characteristics.

Styrene (S): Styrene is a widely investigated comonomer for long-chain dialkyl and methyl alkyl itaconates wikipedia.orgfishersci.dknist.govspectrumchemical.com. Copolymers formed with styrene generally exhibit a random distribution of monomeric units, although some studies suggest a tendency towards alternation fishersci.dk. The incorporation of long-chain itaconates into polystyrene backbones can lead to modifications in thermal properties, such as a depression in the glass transition temperature, thereby influencing the material's flexibility and elastomeric behavior wikipedia.org.

Methyl Methacrylate (B99206) (MMA): Methyl methacrylate has also been studied as a comonomer with itaconate esters ewg.orgwikipedia.org. While feasible, acrylates are generally preferred for achieving faster polymerization rates and higher conversions due to the depropagation issues associated with methacrylate polymerization at elevated temperatures, similar to itaconates massbank.euewg.org.

The strategic selection of comonomers and polymerization techniques allows for the precise engineering of this compound-containing copolymers, enabling their application in diverse fields requiring specific material properties.

Macromolecular Characterization of Behenyl Itaconate Derived Polymers

The comprehensive characterization of polymers derived from behenyl itaconate is essential for understanding their structure-property relationships and determining their suitability for various applications. The macromolecular structure, including the arrangement of monomer units, molecular weight, and thermal behavior, dictates the physical and chemical properties of the final material. A suite of analytical techniques is employed to elucidate these characteristics.

Theoretical and Computational Approaches in Behenyl Itaconate Polymer Science

Modeling of Itaconate Polymerization Kinetics

Accurate modeling of polymerization kinetics is fundamental for predicting and controlling the reaction progression and the ultimate properties of the synthesized polymer nih.gov. For itaconate esters, kinetic models must frequently account for unique characteristics such as depropagation and inherently low propagation rate coefficients.

Monte Carlo (MC) Simulations: MC simulations have been effectively utilized to determine reactivity ratios in itaconate copolymerizations. For example, an MC modeling approach was employed to derive reactivity ratios for copolymerizations involving dialkyl itaconates (e.g., dibutyl itaconate, DBI, and dicyclohexyl itaconate, DCHI) and butyl acrylate (B77674) (BA). These simulations consider the competitive reactions occurring at the macroradical chain end, offering valuable insights into the preferential incorporation of monomers acs.org. Although MC simulations may not encompass the entire kinetic scheme, they are highly valuable for understanding the relative reactivities of different monomers acs.org.

Table 1: Example Reactivity Ratios from MC Simulations for Itaconate Copolymerization

| System | Itaconate Monomer Incorporation | Reference |

|---|---|---|

| DBI-BA | Preferential | acs.org |

Note: "Preferential" indicates higher incorporation of the itaconate comonomer throughout the polymerization acs.org.

Kinetic Modeling for Rate Coefficients: Comprehensive kinetic models are developed to analyze experimental data, such as chain length distributions obtained from pulsed laser polymerization (PLP) experiments. This analysis allows for the extraction of chain length-dependent termination rate coefficients () and propagation rate coefficients () nih.govscu.edu.au. For dimethyl itaconate (DMI), the termination rate coefficient () was determined to be approximately 5.5 × 10⁵ L mol⁻¹ s⁻¹ at 40 °C, exhibiting a negligible chain length dependence. This behavior is attributed to the monomer's solvent quality or the rigid structure of the formed polymer chains scu.edu.au. Propagation rate coefficients () for diethyl itaconate (DEI) and di-n-propyl itaconate (DnPI) have been precisely determined via PLP-SEC experiments, yielding Arrhenius parameters that describe their temperature dependency nih.gov.

Table 2: Kinetic Parameters for Itaconate Propagation (Bulk Free-Radical Polymerization)

| Monomer | A (L·mol⁻¹·s⁻¹) | Eₐ (kJ·mol⁻¹) | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| DEI | 1.1 | 17.5 | 20-70 | nih.gov |

These kinetic parameters are crucial for understanding and optimizing radical polymerization processes, as they enable the prediction and control of reaction behavior and the properties of the resulting polymer nih.gov.

Simulation of Polymer Architectures and Conformations

Computational simulations are indispensable for understanding how the chemical structure of monomers influences the resulting polymer architecture and conformation, particularly for monomers possessing bulky side chains like behenyl itaconate.

Conformational Analysis: The presence of large side chains in itaconate esters can significantly impact the flexibility and packing efficiency of polymer chains. Theoretical models have been developed to describe the relaxation behavior and heat capacity of poly(itaconate) systems, especially those with long n-alkyl side chains. These models link the observed properties to the independent relaxation of the side chains within the glassy state stir.ac.uk. This fundamental understanding is critical for designing polymers with tailored thermal and mechanical properties.

Impact of Steric Hindrance: The bulky groups surrounding the vinyl functionality in itaconate esters lead to significantly lower propagation and termination rate coefficients compared to more common monomers nih.gov. Computational studies can help elucidate the specific steric hindrance effects on monomer reactivity and chain growth, thereby influencing the final polymer architecture.

Computational Insights into Reaction Mechanisms and Pathway Optimization

Computational methods, particularly quantum chemical calculations, offer a powerful means to investigate the fundamental reaction mechanisms involved in itaconate polymerization and to optimize synthetic pathways.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is widely applied to calculate molecular bond energies, predict compound structures, and elucidate reaction mechanisms mdpi.com. For itaconate polymerization, DFT can provide insights into:

Propagation Step: Quantum chemical calculations have complemented experimental data in determining propagation rate coefficients for itaconate esters, leading to a deeper understanding of the elementary steps involved nih.gov.

Depropagation: Itaconate esters are known to undergo depropagation, particularly at elevated temperatures, which significantly reduces propagation rates and limits monomer conversion acs.orgnih.gov. Computational studies can model the energy barriers and transition states for both propagation and depropagation, aiding in the understanding of the equilibrium between monomer and polymer and in identifying conditions to suppress depropagation nih.gov.

Reactivity and Selectivity: Computational docking and other quantum chemical methods have been employed to uncover the structural factors responsible for the low reactivity of certain itaconate derivatives in enzymatic polymerizations and to suggest potential solutions, such as the suitability of co-monomers researchgate.netunits.it. These methods can predict more stable conformational compositions between template molecules and monomers in molecular imprinting, thereby reducing the cost of optimizing polymerization conditions mdpi.com.

Chain Transfer Reactions: Itaconates can be susceptible to chain transfer reactions, which may limit molecular weight and broaden dispersity mdpi.comnih.gov. Computational modeling can help identify the pathways and energy profiles for various chain transfer mechanisms (e.g., to monomer, polymer, or solvent), guiding strategies to minimize their occurrence and achieve better control over polymerization mdpi.comacs.org. For example, computational studies can help explain how factors like temperature and initiator/catalyst concentration influence these phenomena rsc.org.

Optimization of Polymerization Conditions: By integrating kinetic modeling with computational insights into reaction mechanisms, it becomes possible to optimize polymerization conditions for itaconate esters. This includes tailoring monomer feed compositions, selecting appropriate initiators and catalysts, and precisely controlling temperature to achieve desired molecular weights, polydispersities, and polymer microstructures acs.orgnih.govrsc.org. The ultimate goal is to design novel polymers with specific properties and to optimize industrial-scale production processes nih.gov.

Advanced Topics in Itaconate Ester Polymer Research

Development of Functional Polyitaconates from Bio-Based Sources

Itaconic acid, a dicarboxylic acid featuring an exo-double bond, is industrially produced through the fermentation of sugars by fungi such as Aspergillus terreus massbank.euwikipedia.orgwikipedia.org. This bio-based origin makes itaconic acid a key building block for sustainable polymer development. Its unique trifunctional structure, comprising two carboxylic groups and a reactive vinyl moiety, allows for diverse chemical transformations and polymerization pathways, leading to a wide array of polymeric materials massbank.euwikipedia.org.

Itaconate esters, including behenyl itaconate, are derived from itaconic acid through esterification with various alcohols. When these alcohols are also bio-based, such as behenyl alcohol (a long-chain fatty alcohol), the resulting esters like this compound can be considered 100% bio-based monomers. The incorporation of long alkyl chains, as seen in this compound, can impart specific functionalities to the resulting polyitaconates, such as enhanced hydrophobicity, improved flexibility, and altered thermal properties, making them suitable for applications requiring these characteristics, such as in coatings, adhesives, and thickeners wikipedia.orgwikipedia.org.

The synthesis of polyitaconates from bio-based sources often leverages enzymatic catalysis, offering a greener and more controlled polymerization route. Enzymatic polycondensation, particularly with lipases, has been shown to preserve the labile vinyl group of itaconic acid, which is crucial for subsequent post-polymerization functionalization. This approach is highly relevant for the synthesis of this compound polymers, allowing for the controlled incorporation of the long behenyl chain while maintaining the reactivity of the itaconate double bond for further modifications or crosslinking.

Strategies for Enhanced Polymerization Efficiency and Conversion of Itaconate Esters

Despite their promising bio-based nature, itaconic acid and its derivatives, including itaconate esters, are often regarded as challenging monomers for polymerization due to their low propagation rates, unfavorable reactivity ratios, and a tendency for depropagation, particularly during homopolymerization, which can result in low molar masses and conversions wikipedia.orgwikipedia.org. Overcoming these inherent limitations is crucial for the commercial viability of polyitaconates.

Several strategies have been developed to enhance the polymerization efficiency and monomer conversion of itaconate esters:

Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have significantly improved the polymerization of itaconic acid derivatives. These methods enable higher conversions (up to 99% with RAFT) and better control over molar masses and polydispersities, allowing for the synthesis of well-defined polymer structures wikipedia.org. The application of CRP to this compound would be vital for controlling the molecular weight and architecture of the resulting polymers, which directly impacts their performance.

Emulsion Polymerization: This technique has proven particularly effective for itaconic acid esters, leading to very high monomer conversions, often with residual monomer content below 1% wikipedia.org. For instance, seeded semibatch emulsion polymerization has successfully achieved high incorporation rates (>90%) of dibutyl itaconate (DBI) into waterborne (meth)acrylate polymers within short reaction times wikipedia.org. Given the hydrophobic nature of this compound due to its long alkyl chain, emulsion polymerization could be a highly suitable strategy for its polymerization, facilitating the formation of stable polymer dispersions and achieving high conversion rates.

Copolymerization: Copolymerization with more reactive monomers, such as (meth)acrylates or styrene (B11656), is a common approach to improve the polymerization kinetics and enhance the properties of itaconate-based polymers wikipedia.org. The incorporation of itaconate esters as comonomers, especially as bio-based cross-linkers, has been shown to improve the kinetics of polymerization and the mechanical characteristics of the resulting polymers wikipedia.org. For this compound, copolymerization could offer a pathway to tailor properties like flexibility, adhesion, and film-forming capabilities by combining it with other monomers.

Temperature Control: The phenomenon of depropagation, which limits monomer conversion, is highly dependent on reaction temperature. Careful optimization of the polymerization temperature is necessary to balance reaction rate with conversion efficiency, particularly for itaconate esters.

Exploration of Novel Polymer Architectures from Itaconate Esters

The inherent structural features of itaconic acid, with its two carboxylic acid groups and an α,β-unsaturated double bond, provide exceptional versatility for designing and synthesizing diverse polymer architectures massbank.euwikipedia.org. This architectural control allows for the tailoring of material properties for specific advanced applications.

Block Copolymers and Controlled Architectures: Controlled radical polymerization techniques, including Nitroxide-Mediated Polymerization (NMP), ATRP, and RAFT, have been instrumental in accessing block copolymers and other complex polymer architectures from itaconic acid derivatives. These advancements open new avenues for developing novel bio-based materials with precisely controlled segments, which could lead to materials with tunable mechanical, thermal, and surface properties. For this compound, the ability to form block copolymers could lead to self-assembling structures or materials with distinct hydrophobic and hydrophilic domains.

Unsaturated Polyesters: Itaconic acid is a valuable monomer for the synthesis of unsaturated polyesters via polycondensation reactions massbank.euwikipedia.org. The residual unsaturation in these polyesters allows for post-polymerization modifications, such as UV-curing to form crosslinked networks, which are relevant for applications in coatings, inks, and adhesives. Enzymatic polycondensation can be employed to synthesize these polyesters under mild conditions, preserving the vinyl group for further functionalization.

Poly(ester-thioether)s for 3D Printing: Recent research has explored the polymerization of itaconic acid with polyols derived from natural terpenes to produce photocurable poly(ester-thioether)s. These novel materials can be formulated into (meth)acrylate-free resins suitable for 3D printing, demonstrating the potential for bio-based materials in additive manufacturing. The long chain of this compound could contribute to the flexibility and impact resistance of such 3D printed materials.

Poly(ester amide)s: While less extensively studied due to potential side reactions, itaconic acid-based poly(ester amide)s are being investigated for additive manufacturing applications. The introduction of amide linkages can enhance the biodegradation rate and improve the processability and mechanical properties of the 3D printed materials.

Functional Polymers with "Clickable" Groups: Chemical modification of itaconic acid to incorporate "clickable" alkyne groups allows for the synthesis of novel cationic polymers with specific functionalities through click chemistry reactions. This approach provides a powerful tool for precise functionalization, enabling the creation of polymers with tailored properties such as antibacterial activity. This compound could be functionalized in a similar manner, offering a route to highly specialized materials.

Polymer Blends: Itaconic acid and its various polymeric architectures have been shown to significantly influence the properties of polymer blends. For instance, blends of poly(lactic acid) (PLA) with poly(itaconic acid) (PIA) or its copolymers have demonstrated improved thermal stability and enhanced mechanical properties, suggesting potential applications in areas like disposable food packaging. The long alkyl chain of this compound could act as an internal plasticizer or compatibilizer in blends, modifying the thermal and mechanical characteristics of the final material.

The research into itaconate esters, including compounds like this compound, is continuously expanding the scope of bio-based polymers. By addressing polymerization challenges and exploring diverse architectural designs, these renewable monomers are paving the way for a new generation of sustainable and high-performance materials.

Q & A

Q. What validation assays are critical when linking this compound’s effects to specific epigenetic modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.